![molecular formula C19H18N6O B2801228 5-Methyl-7-(pyridin-2-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538317-37-2](/img/structure/B2801228.png)
5-Methyl-7-(pyridin-2-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-7-(pyridin-2-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-(pyridin-2-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors.
Pyrimidine ring construction: This step often involves the condensation of the triazole intermediate with suitable aldehydes or ketones.
Introduction of substituents: The methyl, pyridinyl, and tolyl groups are introduced through various substitution reactions, often using reagents like methyl iodide, pyridine derivatives, and toluene derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and tolyl groups, forming corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions could target the pyridine ring or other unsaturated moieties, leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Various substitution reactions can occur, particularly electrophilic aromatic substitution on the pyridine and tolyl rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halogens, nitrating agents, sulfonating agents, etc.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include a variety of oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
mTOR Inhibition and Cancer Therapy
One of the primary applications of this compound is its role as a selective inhibitor of the mechanistic target of rapamycin (mTOR), which is crucial in regulating cell growth and metabolism. A study demonstrated that a derivative of this compound exhibited an IC₅₀ value of 7.1 nmol/L against mTOR, showing a significant selectivity over PI3Kα by a factor of 126. This selectivity suggests potential for developing targeted therapies for cancer types that are resistant to conventional treatments.
Case Study: Radiosensitization in Hepatocellular Carcinoma (HCC)
- The compound was tested for its ability to enhance the sensitivity of HCC cells to radiotherapy. In vitro results indicated that the compound significantly improved the efficacy of radiation treatment in HCC cell lines, providing a promising approach for combination therapy strategies in difficult-to-treat cancers .
Antiproliferative Activity
The antiproliferative effects of compounds with similar structures have been evaluated against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). In these studies:
- Compounds containing the triazolo-pyrimidine scaffold demonstrated notable cytotoxicity.
- For instance, a related compound showed IC₅₀ values of approximately 0.98 µM against A549 cells, indicating strong potential for further development as anticancer agents .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
Compound A | A549 | 0.98 ± 0.08 |
Compound A | MCF-7 | 1.05 ± 0.17 |
Compound A | HeLa | 1.28 ± 0.25 |
This table summarizes the antiproliferative activity observed in key studies, highlighting the effectiveness of compounds derived from similar scaffolds.
作用机制
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
Triazolopyrimidines: Other compounds in this class with similar structures and potential biological activities.
Pyridine derivatives: Compounds with pyridine rings that exhibit similar chemical reactivity and biological properties.
Tolyl derivatives: Compounds containing the tolyl group, which may share similar substitution patterns and reactivity.
Uniqueness
The uniqueness of 5-Methyl-7-(pyridin-2-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be necessary.
生物活性
5-Methyl-7-(pyridin-2-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 538317-37-2) is a complex organic compound belonging to the class of triazolo-pyrimidines. Its unique structure includes various functional groups that confer notable biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is C19H18N6O with a molecular weight of 346.4 g/mol. The compound features a triazole ring fused to a pyrimidine ring, along with methyl, pyridine, and tolyl substituents. These structural characteristics are crucial for its biological functions.
Property | Value |
---|---|
CAS Number | 538317-37-2 |
Molecular Formula | C19H18N6O |
Molecular Weight | 346.4 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Triazole Ring : Cyclization reactions involving hydrazine derivatives and aldehydes or ketones.
- Pyrimidine Ring Construction : Reaction of the triazole intermediate with amidines or guanidines.
- Substitution Reactions : Modifications to introduce specific functional groups.
- Final Coupling : Coupling with a carboxamide group using coupling agents like EDCI or DCC.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives in related studies showed potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 μM .
Anticancer Activity
The compound has been evaluated for its anticancer properties against several cancer cell lines. For example:
- In vitro studies demonstrated cytotoxic effects against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines.
- Mechanistic studies revealed that these compounds might inhibit tubulin polymerization, a critical process in cancer cell division .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound can bind to receptors that modulate cellular responses beneficial for therapeutic outcomes.
Case Studies
- Antimicrobial Efficacy : A study on related triazolo-pyrimidines highlighted their effectiveness against resistant bacterial strains .
- Cytotoxicity Assessment : In another investigation, derivatives were screened for cytotoxicity using MTT assays, revealing promising results that suggest potential as new antimicrobial agents .
属性
IUPAC Name |
5-methyl-2-(3-methylphenyl)-7-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-11-6-5-7-13(10-11)18-23-19-22-12(2)15(17(20)26)16(25(19)24-18)14-8-3-4-9-21-14/h3-10,16H,1-2H3,(H2,20,26)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCPAHGYIRIODV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)N)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。